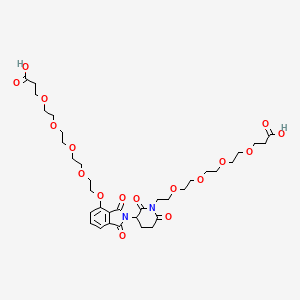

D-acid-PEG4-Thalidomide-5-(PEG4-acid)

Description

Properties

Molecular Formula |

C35H50N2O17 |

|---|---|

Molecular Weight |

770.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[3-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3-dioxoisoindol-2-yl]-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C35H50N2O17/c38-29-5-4-27(34(44)36(29)8-11-48-14-17-51-20-18-49-15-12-46-9-6-30(39)40)37-33(43)26-2-1-3-28(32(26)35(37)45)54-25-24-53-23-22-52-21-19-50-16-13-47-10-7-31(41)42/h1-3,27H,4-25H2,(H,39,40)(H,41,42) |

InChI Key |

ZTCBERMHOZZCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Rational Design and Synthetic Approaches for Multi Functional Degraders

E3 Ubiquitin Ligase Recruitment Strategy: Cereblon (CRBN) as a Key Component

Cereblon (CRBN) has emerged as one of the most widely utilized E3 ubiquitin ligases in the design of targeted protein degraders. nih.govnih.gov It functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The therapeutic potential of recruiting CRBN was serendipitously discovered through the study of immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its analogs, lenalidomide and pomalidomide (B1683931). nih.govresearchgate.net These small molecules were found to bind directly to CRBN, effectively "gluing" neosubstrates to the E3 ligase for subsequent ubiquitination and degradation. nih.govrsc.org This "molecular glue" mechanism has since been harnessed in the development of PROTACs, where thalidomide derivatives serve as the E3 ligase-recruiting element. researchgate.net

The interaction between thalidomide and Cereblon (CRBN) is a well-characterized example of ligand-induced protein recruitment, forming the basis for a class of therapeutics known as immunomodulatory drugs (IMiDs). nih.govresearchgate.net Structural studies, including X-ray crystallography, have elucidated the precise mechanism by which thalidomide and its derivatives bind to CRBN. nih.govresearchgate.net The thalidomide-binding domain (TBD) of CRBN contains a hydrophobic pocket, often referred to as the "tri-Trp pocket," which is formed by three key tryptophan residues (W380, W386, and W400). researchgate.net

The glutarimide moiety of thalidomide fits snugly into this pocket, while the phthalimide (B116566) ring is more exposed to the solvent. nih.govresearchgate.net This specific orientation is stabilized by hydrogen bonds between the glutarimide ring and the backbone of amino acid residues within the pocket. researchgate.net The exposed phthalimide ring is then free to interact with and recruit neosubstrates, proteins not normally targeted by CRBN, leading to their ubiquitination and subsequent degradation. nih.govnih.gov

Researchers have developed various modulators of this interaction to enhance the therapeutic properties of thalidomide-based compounds. These modulators often involve chemical modifications to the thalidomide scaffold to improve binding affinity, selectivity for neosubstrates, or to introduce new functionalities. For instance, covalent modulators have been designed to target specific amino acid residues in the CRBN binding pocket, such as histidine 353 (His353), to create irreversible inhibitors or to recruit novel neosubstrates. nih.govrsc.org

| Feature | Description | Key Residues |

| Binding Pocket | Hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. | Trp380, Trp386, Trp400 |

| Ligand Moiety | The glutarimide ring of thalidomide inserts into the binding pocket. | N/A |

| Key Interactions | Hydrogen bonds between the glutarimide ring and the protein backbone. | His378, Trp380 |

| Neosubstrate Recruitment | The solvent-exposed phthalimide ring mediates the recruitment of target proteins. | N/A |

Thalidomide is a chiral molecule, existing as two distinct enantiomers, (S)-thalidomide and (R)-thalidomide. researchgate.netsemanticscholar.org Research has demonstrated that the binding of thalidomide to Cereblon (CRBN) is stereospecific, with the (S)-enantiomer exhibiting a significantly higher affinity for the CRBN binding pocket. researchgate.netnih.govresearchgate.net Biochemical and structural studies have shown that (S)-thalidomide binds to CRBN with approximately 10-fold greater strength than the (R)-enantiomer. researchgate.netsemanticscholar.orgresearchgate.net

This preferential binding of the (S)-enantiomer is attributed to a more favorable conformation of its glutarimide ring within the tri-Trp pocket of CRBN. researchgate.net The crystal structures of both enantiomers bound to the thalidomide-binding domain of CRBN reveal that while both occupy the same pocket, the (S)-enantiomer adopts a more relaxed conformation. researchgate.netsemanticscholar.org This stronger interaction of the (S)-form is directly linked to the downstream biological effects, including both the therapeutic and the teratogenic activities of thalidomide. researchgate.netnih.gov The (S)-enantiomer is a more potent inhibitor of CRBN auto-ubiquitination and is more effective at recruiting neosubstrates for degradation. nih.gov

| Enantiomer | Relative Binding Affinity to CRBN | Biological Activity |

| (S)-thalidomide | ~10-fold higher | Potent therapeutic and teratogenic effects |

| (R)-thalidomide | Lower | Weaker activity, can racemize to the (S)-form |

The affinity of a ligand for Cereblon (CRBN) is a critical determinant of the efficacy of a molecular glue or PROTAC. biorxiv.org Consequently, significant research has focused on engineering ligands with enhanced binding affinity for CRBN. acs.orgnih.gov These efforts aim to improve the potency and selectivity of the resulting degraders. Strategies for engineering higher affinity ligands often involve modifying the core thalidomide scaffold to create additional favorable interactions with the CRBN binding pocket or surrounding residues. acs.orgrsc.org

For example, second-generation CRBN ligands like mezigdomide and iberdomide have been developed to harness the conformational crosstalk between the thalidomide-binding domain (TBD) and the N-terminal Lon protease-like domain of CRBN. biorxiv.org These ligands engage with a "sensor loop" that promotes a "closed" conformation of CRBN, leading to more stable binding. biorxiv.org Other approaches have explored the development of non-phthalimide CRBN binders to improve physicochemical properties and stability while maintaining or improving affinity. acs.org

The implications of engineering higher ligand affinity are multifaceted. Increased affinity can lead to more potent degradation of target proteins, as the formation of the ternary complex (CRBN-degrader-target) is more efficient. nih.gov However, excessively high affinity can sometimes be detrimental, leading to a "hook effect" where the degrader sequesters either the target protein or the E3 ligase in binary complexes, thus inhibiting the formation of the productive ternary complex. Therefore, a balance must be struck to achieve optimal degradation. Furthermore, engineered ligands can alter the neosubstrate specificity of CRBN, potentially leading to novel therapeutic applications or unforeseen off-target effects.

| Ligand Type | Engineering Strategy | Impact on CRBN Interaction |

| Second-Generation IMiDs | Interaction with the "sensor loop" | Promotes a "closed" conformation, enhancing stability |

| Non-phthalimide Binders | Modification of the core scaffold | Improved physicochemical properties and stability |

| Covalent Modulators | Irreversible binding to key residues | Prolonged duration of action |

Linker Design and Conformational Control

Polyethylene (B3416737) glycol (PEG) linkers are among the most commonly used linkers in the design of PROTACs due to their favorable physicochemical properties and high degree of adaptability. broadpharm.comjenkemusa.com PEG is a synthetic polymer composed of repeating ethylene oxide units, which imparts several advantageous attributes to the PROTAC molecule. chempep.com

The length of the PEG linker is also highly tunable, as the number of ethylene glycol units can be precisely controlled during synthesis. chempep.combiochempeg.com This allows for the optimization of the distance between the target protein and the E3 ligase, which is a critical parameter for efficient ubiquitination. Furthermore, bifunctional PEG linkers, with reactive groups at both ends, facilitate the modular assembly of PROTAC libraries with varying linker lengths and attachment points. jenkemusa.combiochempeg.com

| Attribute | Description | Impact on PROTAC |

| Water Solubility | High solubility in aqueous environments due to hydrogen bonding. | Enhances solubility, cell permeability, and oral absorption. |

| Flexibility | Conformational freedom due to rotation of C-O bonds. | Facilitates formation of a stable ternary complex. |

| Tunable Length | The number of ethylene glycol units can be precisely controlled. | Allows for optimization of the distance between the target and E3 ligase. |

| Biocompatibility | Generally low toxicity and immunogenicity. | Favorable for in vivo applications. |

The length and composition of the linker in a PROTAC have a profound impact on the dynamics and stability of the ternary complex, which is the crucial intermediate for target protein degradation. acs.orgresearchgate.net The linker's role extends beyond simply tethering the two ligands; it actively participates in defining the relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitin transfer. researchgate.net

The length of the linker is a key parameter that must be optimized for each target-E3 ligase pair. researchgate.net A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long can result in excessive flexibility and an entropic penalty, which can also destabilize the complex and reduce degradation efficiency. nih.gov Studies have shown that for a given target and E3 ligase, there is often an optimal linker length that maximizes degradation. researchgate.net For example, in some systems, a 16-atom linker has been found to be more effective than both shorter and longer linkers. researchgate.net

Strategic Linker Attachment Points and Their Impact on Degrader Function

The point of attachment of the linker to the E3 ligase ligand can significantly influence the stability of the resulting PROTAC and its ability to induce the degradation of target proteins. nih.gov For thalidomide and its analogs, which recruit the E3 ligase Cereblon (CRBN), several positions on the phthalimide ring have been explored for linker attachment. nih.govresearchgate.net Research has shown that attaching the linker at the 5-position of the phthalimide ring can be a viable strategy. nih.gov This position is solvent-exposed and allows for the extension of a linker without disrupting the key interactions required for binding to CRBN.

The use of a symmetrical polyethylene glycol (PEG) linker, such as the two PEG4 chains in D-acid-PEG4-Thalidomide-5-(PEG4-acid), offers several advantages. The PEG chains are hydrophilic, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule. broadpharm.comruixibiotech.com Furthermore, the flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. broadpharm.comresearchgate.net The length of the linker is also a critical parameter; a linker that is too short may lead to steric clashes between the target protein and the E3 ligase, while a linker that is too long may result in unproductive binding modes. broadpharm.com The dual PEG4 chains in this compound provide a significant length, which can be advantageous for targeting proteins with binding pockets that are distant from potential ubiquitination sites.

| Linker Feature | Impact on Degrader Function | Reference |

|---|---|---|

| 5-Position Attachment on Thalidomide | Solvent-exposed position that allows for linker attachment without disrupting CRBN binding. | nih.gov |

| Symmetrical PEG4 Chains | Enhances hydrophilicity, solubility, and cell permeability of the PROTAC. | broadpharm.comruixibiotech.com |

| Linker Flexibility | Facilitates the formation of a stable and productive ternary complex. | broadpharm.comresearchgate.net |

| Linker Length | Critical for avoiding steric hindrance and enabling effective ternary complex formation. | broadpharm.com |

Functionalization Strategies via Acid Moieties

The presence of terminal carboxylic acid groups on the linker is a key feature for the modular synthesis of PROTACs. These acid moieties serve as versatile reactive handles for conjugation to target protein ligands.

The two terminal carboxylic acid groups in D-acid-PEG4-Thalidomide-5-(PEG4-acid) are designed as reactive handles for the covalent attachment of a ligand that binds to the protein of interest. cd-bioparticles.net This conjugation is typically achieved through amide bond formation, a robust and widely used reaction in medicinal chemistry. The carboxylic acid can be activated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction with an amine group on the target protein ligand. broadpharm.comcd-bioparticles.net This approach allows for the straightforward synthesis of a wide variety of PROTACs from a common intermediate.

Molecular Mechanisms of Action in Facilitating Protein Degradation

Formation and Dynamics of the Ternary E3 Ligase-Degrader-Target Protein Complex

The formation of a stable ternary complex, consisting of the E3 ligase, the degrader molecule, and the target protein, is a critical initial step in the degradation process. nih.gov The thalidomide (B1683933) component of D-acid-PEG4-Thalidomide-5-(PEG4-acid) serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov

The assembly of a productive ternary complex is governed by specific structural and chemical properties of the PROTAC molecule. The thalidomide moiety of the degrader binds to a specific hydrophobic pocket on the surface of CRBN. researchgate.netnih.govrsc.org The other end of the molecule, the "D-acid-PEG4" portion, is designed to bind to the target protein of interest. The polyethylene (B3416737) glycol (PEG) linkers provide the necessary spacing and flexibility to allow for the simultaneous binding of both the E3 ligase and the target protein. precisepeg.comnih.govresearchgate.net

Positive cooperativity, where the binding of the second protein is enhanced after the first has bound, leads to a more stable ternary complex and often more efficient degradation. acs.orgbiorxiv.org This can be driven by favorable protein-protein interactions at the interface created by the PROTAC. nih.govnih.gov Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are used to characterize the binding affinities and cooperativity of these ternary complexes. nih.govresearchgate.net The PEG linkers can also participate in interactions that stabilize the complex. acs.org The proximity effect, induced by the bifunctional nature of the degrader, is the fundamental principle that drives the entire degradation process by increasing the effective concentration of the E3 ligase in the vicinity of the target protein. nih.gov

| Parameter | Description | Relevance to D-acid-PEG4-Thalidomide-5-(PEG4-acid) |

| Binding Affinity (KD) | The strength of the interaction between the degrader and its binding partners (CRBN and the target protein). | The thalidomide moiety has a defined affinity for CRBN. The affinity of the "D-acid-PEG4" end for the target protein is a key determinant of the PROTAC's potency. |

| Cooperativity (α) | A measure of how the binding of one protein to the degrader affects the binding of the second protein. | The PEG4 linkers and the specific target protein will influence the protein-protein interactions within the ternary complex, determining if the cooperativity is positive, negative, or neutral. |

| Ternary Complex Half-life | The stability of the E3 ligase-degrader-target protein complex over time. | Longer half-lives are often correlated with more efficient protein degradation, as it allows more time for the ubiquitination process to occur. nih.gov |

Ubiquitin Transfer and Conjugation

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the target protein. nih.govresearchgate.net This marks the protein for degradation by the proteasome. nih.gov

For ubiquitination to occur, a lysine (B10760008) residue on the surface of the target protein must be accessible to the active site of the E2 enzyme, which is brought into proximity by the CRL4^CRBN complex. nih.govnih.gov The geometry of the ternary complex, dictated by the D-acid-PEG4-Thalidomide-5-(PEG4-acid) molecule, plays a critical role in presenting specific lysine residues for ubiquitination. nih.gov The flexibility of the PEG linkers can allow for multiple lysine residues to be targeted. The efficiency of ubiquitination is dependent on the number and accessibility of these lysine residues within the "ubiquitination zone" defined by the dynamic CRL4^CRBN complex. nih.govresearchgate.net

The transfer of ubiquitin to the target protein is a multi-step enzymatic cascade. technologynetworks.com First, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov Finally, the E3 ligase, in this case, the CRL4^CRBN complex recruited by the thalidomide moiety, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. youtube.comnih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a strong signal for proteasomal degradation. nih.govtechnologynetworks.com The specific type of polyubiquitin linkage can influence the fate of the target protein. oup.commdpi.com

| Enzyme | Function | Role in Degradation Mediated by D-acid-PEG4-Thalidomide-5-(PEG4-acid) |

| E1 (Ubiquitin-Activating Enzyme) | Activates ubiquitin in an ATP-dependent reaction. | Initiates the ubiquitination cascade. |

| E2 (Ubiquitin-Conjugating Enzyme) | Receives activated ubiquitin from E1. | Carries and presents ubiquitin to the E3 ligase complex. |

| E3 (Ubiquitin Ligase - CRL4^CRBN) | Recognizes the target protein and facilitates the transfer of ubiquitin from E2 to the target. | Recruited by the thalidomide component of the PROTAC to the target protein, leading to its ubiquitination. |

Proteasomal Recognition and Substrate Processing

The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein degradation. nih.govnih.gov

The polyubiquitin chain, typically linked through lysine 48, acts as a recognition signal for the proteasome. h1.conih.gov Subunits of the 19S regulatory particle of the proteasome recognize and bind to the polyubiquitin chain. nih.govresearchgate.net Following recognition, the target protein is unfolded and translocated into the catalytic core of the 20S proteasome, where it is cleaved into small peptides. nih.govnih.gov The ubiquitin molecules are typically recycled during this process. nih.gov The efficiency of proteasomal degradation depends on the length and linkage type of the polyubiquitin chain. h1.co

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr in Degrader Design

Elucidating Correlations Between Chemical Structure and Ternary Complex Attributes

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of successful protein degradation. The chemical architecture of the degrader, particularly the linker and the E3 ligase ligand, plays a critical role in governing the attributes of this complex.

The linker's length, composition, and attachment points are paramount. precisepeg.comnih.gov Polyethylene (B3416737) glycol (PEG) linkers, such as the PEG4 chains in "D-acid-PEG4-Thalidomide-5-(PEG4-acid)", are frequently employed due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule. researchgate.netbroadpharm.com The length of the linker is a crucial variable that must be optimized for each specific target protein and E3 ligase pair. nih.govsigmaaldrich.com A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to unproductive complexes where the ubiquitination sites on the target protein are not correctly positioned relative to the E2 ubiquitin-conjugating enzyme. researchgate.net The flexibility inherent in PEG chains allows the PROTAC to adopt multiple conformations, which can facilitate the necessary protein-protein interactions for a productive ternary complex. nih.govresearchgate.net

The point of attachment on the E3 ligase ligand also significantly influences ternary complex stability. For thalidomide-based ligands, substitution can occur at either the C4 or C5 position of the phthalimide (B116566) ring. nih.gov Research comparing PROTACs with linkers at these two positions has shown that C5-substituted PROTACs can exhibit different degradation activities compared to their C4-counterparts, which may be due to altered stability of the resulting ternary complex. nih.gov Molecular dynamics simulations have suggested that variations in linker attachment points can lead to differences in the stability and orientation of the target protein relative to the E3 ligase. nih.gov

Below is a table illustrating how linker length and composition can affect the degradation potency (DC50) of a hypothetical BRD4-targeting PROTAC using a thalidomide-based CRBN ligand.

| PROTAC Component | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC50 (nM) | Ternary Complex Stability |

| Thalidomide (B1683933) | Alkyl Chain | 12 | 50 | Moderate |

| Thalidomide | PEG3 | 13 | 25 | High |

| Thalidomide | PEG4 | 16 | 15 | Optimal |

| Thalidomide | PEG6 | 22 | 40 | Reduced |

| This table is illustrative and compiled based on general principles observed in PROTAC design. Actual values are target and system-dependent. |

Impact of Linker and Ligase Modulator Modifications on Ubiquitination Efficiency and Specificity

Once the ternary complex is formed, the efficiency and specificity of target protein ubiquitination are the next critical determinants of successful degradation. Modifications to both the linker and the thalidomide moiety can profoundly impact this process.

The linker not only dictates the distance and relative orientation between the target and the E3 ligase but also influences the dynamics of the ternary complex. researchgate.net A flexible linker like PEG can allow the complex to sample various conformations, potentially increasing the likelihood that a lysine (B10760008) residue on the target protein's surface will be accessible to the E2 enzyme associated with the CRBN-cullin-RING ligase complex. nih.gov The hydrophilic nature of PEG linkers can also prevent the PROTAC from aggregating or nonspecifically binding to cellular membranes, thereby increasing its effective concentration for ternary complex formation. researchgate.net

The structure of the E3 ligase ligand itself is crucial. Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are known as immunomodulatory drugs (IMiDs). nih.govnih.gov When incorporated into a PROTAC, the phthalimide ring of the thalidomide moiety is exposed on the surface of CRBN, altering its substrate recognition profile. nih.gov This altered surface enables the recruitment of the target protein. However, subtle changes to the thalidomide structure can affect its interaction with CRBN and, consequently, the geometry of the ternary complex, which in turn affects which lysine residues on the target protein are ubiquitinated. Studies have shown that the choice of linker attachment point on the thalidomide ligand can influence the ubiquitination and subsequent degradation of CRBN's natural "neosubstrates," such as IKZF1 and IKZF3. nih.govresearchgate.net For instance, certain linker connections may result in a PROTAC that not only degrades the intended target but also leads to the degradation of these off-target proteins. nih.gov

The following table demonstrates how modifications to the CRBN ligand and linker attachment can affect both on-target and off-target degradation.

| Ligase Ligand | Linker Attachment | Target Protein Degradation (Dmax) | Neosubstrate (IKZF1) Degradation |

| Pomalidomide | C4-amide | >90% | Significant |

| Pomalidomide | C5-ether | >95% | Minimal |

| Thalidomide | C4-oxyacetamide | >85% | Moderate |

| Thalidomide | C5-amide | >90% | Potentially Reduced |

| This table is illustrative, based on findings from studies on linker attachment points and neosubstrate degradation. nih.govnih.gov |

Rationalizing Differential Degradation Profiles and Off-Target Modulation

For a PROTAC utilizing "D-acid-PEG4-Thalidomide-5-(PEG4-acid)", the C5 linkage to the thalidomide is a key design choice. Research has indicated that modifying the C5 position of pomalidomide can reduce the degradation of off-target zinc-finger proteins, a known liability of some CRBN-based PROTACs. nih.govbiorxiv.org This suggests that a C5-linked thalidomide may offer a better selectivity profile by minimizing the unintended degradation of CRBN neosubstrates. researchgate.netnih.gov The rationale is that the linker vector exiting from the C5 position orients the target protein in a way that is productive for its own ubiquitination but does not sufficiently promote the interactions required for the degradation of certain off-targets. nih.gov

Furthermore, the dual PEG4-acid structure implies that this is a bivalent linker building block, designed for conjugation to two separate target-binding ligands or for creating homo-PROTACs. The symmetrical PEG4 arms ensure that the molecule has balanced solubility and flexibility on both sides of the central E3 ligase ligand.

Off-target modulation is a critical consideration in degrader design. Beyond the intended target, thalidomide-based PROTACs can induce the degradation of natural CRBN neosubstrates like IKZF1, IKZF3, and casein kinase 1A1 (CK1α). nih.govnih.gov This activity is dependent on the specific IMiD derivative and the linker attachment point. nih.gov Rational design aims to create PROTACs that are highly selective for the desired target protein while avoiding these off-target effects. Studies have shown that careful selection of the linker exit vector from the phthalimide ring is a key strategy to mitigate the degradation of these neosubstrates. nih.govnih.gov For example, certain hydroxylated thalidomide derivatives with specific linker connections have been shown to avoid neosubstrate degradation. nih.gov Therefore, the design of a PROTAC using a C5-linked thalidomide building block is a rational step toward achieving higher selectivity and minimizing potential off-target effects. nih.govnih.gov

Advanced Methodologies for Academic Research and Mechanistic Characterization

Biophysical Techniques for Protein-Protein Interaction and Ternary Complex Formation

A critical step in the mechanism of action of D-acid-PEG4-Thalidomide-5-(PEG4-acid) is the formation of a stable and productive ternary complex between the target protein and the E3 ligase, mediated by the degrader. A variety of biophysical techniques are employed to study the formation, stability, and kinetics of this complex.

Proximity-Based Assays (e.g., TR-FRET, AlphaLISA, NanoBRET, Lumit)

Proximity-based assays are powerful tools for studying the formation of ternary complexes in a high-throughput manner. These assays rely on the principle that when two molecules are brought into close proximity by a third molecule (the PROTAC), a measurable signal is generated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used technique to monitor the formation of ternary complexes. In a typical TR-FRET assay for a thalidomide-based PROTAC, the E3 ligase Cereblon (CRBN) and the target protein are labeled with a donor and an acceptor fluorophore, respectively. nih.gov The formation of the ternary complex brings the fluorophores into close proximity, resulting in energy transfer from the donor to the acceptor and the emission of a specific FRET signal. nih.gov The intensity of the FRET signal is proportional to the amount of ternary complex formed. This allows for the determination of the concentration of the PROTAC required to induce half-maximal complex formation (TC50).

| Assay Component | Label | Role |

| E3 Ligase (e.g., CRBN) | Donor Fluorophore (e.g., Terbium) | Energy Emitter |

| Target Protein | Acceptor Fluorophore (e.g., GFP) | Energy Acceptor |

| PROTAC | Unlabeled | Mediator of Proximity |

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based proximity assay. revvity.com In this setup, donor and acceptor beads are coated with antibodies or tags that specifically bind to the E3 ligase and the target protein. nih.gov Upon ternary complex formation, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal. revvity.com

NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell proximity assay that allows for the monitoring of ternary complex formation in a more physiologically relevant environment. nih.gov In this system, one of the interacting proteins is genetically fused to a NanoLuc luciferase (the energy donor), and the other is labeled with a fluorescent probe (the energy acceptor). nih.gov The formation of the ternary complex in living cells results in a BRET signal. nih.gov

These proximity-based assays are invaluable for the initial screening and characterization of PROTACs, providing quantitative data on their ability to induce the formation of the critical ternary complex.

Label-Free Technologies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Label-free technologies provide detailed kinetic and thermodynamic information about the interactions between the PROTAC, the target protein, and the E3 ligase without the need for labeling, which can sometimes interfere with the interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time kinetics of molecular interactions. researchgate.net In a typical SPR experiment to study a thalidomide-based PROTAC, the E3 ligase or the target protein is immobilized on a sensor chip. A solution containing the other protein and the PROTAC is then flowed over the chip. The binding and dissociation of the molecules are monitored in real-time, providing kinetic parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). researchgate.netnih.gov This technique is particularly useful for determining the half-life of the ternary complex, which has been shown to correlate with degradation efficiency. nih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. europeanpharmaceuticalreview.comwhiterose.ac.uknih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. whiterose.ac.ukkhanacademy.org By performing a series of ITC experiments, the thermodynamics of both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the ternary complex formation can be fully characterized. promega.com This information is crucial for understanding the driving forces behind ternary complex formation and for optimizing the design of the PROTAC. pubcompare.ai

| Parameter | Description | Information Gained |

| KD | Equilibrium Dissociation Constant | Binding affinity of the PROTAC to its targets and the ternary complex. |

| kon | Association Rate Constant | The rate at which the complex forms. |

| koff | Dissociation Rate Constant | The rate at which the complex breaks apart; related to complex stability. |

| ΔH | Enthalpy Change | The heat released or absorbed upon binding. |

| ΔS | Entropy Change | The change in disorder of the system upon binding. |

Structural Biology Approaches for Atomic-Level Understanding

To fully comprehend the mechanism of action of D-acid-PEG4-Thalidomide-5-(PEG4-acid), it is essential to visualize the three-dimensional structure of the ternary complex at an atomic level. Structural biology techniques provide this critical insight, guiding the rational design of more potent and selective degraders.

X-ray Crystallography of E3 Ligase-Degrader-Substrate Complexes

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of molecules. escholarship.org Obtaining a crystal structure of the ternary complex of a thalidomide-based PROTAC with its target protein and the CRBN-DDB1 E3 ligase complex can provide invaluable information about the specific molecular interactions that stabilize the complex. nih.govnih.gov This includes identifying the key amino acid residues involved in protein-protein and protein-ligand interactions, as well as the conformation of the PROTAC linker. researchgate.net This detailed structural information is instrumental in understanding the principles of cooperativity and selectivity, and for guiding the structure-based design of next-generation degraders. nih.gov

Computational Chemistry and Modeling for Predictive Design

Computational approaches play a crucial role in the design and optimization of PROTACs by providing predictive models of ternary complex formation and stability. researchgate.netscienceopen.comscienceopen.com

Molecular docking can be used to predict the binding mode of the PROTAC to both the target protein and the E3 ligase. promega.com More advanced computational methods, such as molecular dynamics (MD) simulations, can be employed to study the dynamic behavior of the ternary complex over time. nih.govdimensioncap.comelifesciences.orgnih.gov These simulations can reveal the conformational flexibility of the linker and the stability of the protein-protein interface, providing insights into the factors that contribute to productive ternary complex formation. dimensioncap.comelifesciences.orgnih.gov

Computational modeling can also be used to predict the effects of modifications to the PROTAC structure, such as changes in linker length or composition, on the stability and geometry of the ternary complex. researchgate.netscienceopen.com This allows for the in silico screening of virtual libraries of PROTACs, prioritizing the most promising candidates for chemical synthesis and experimental evaluation, thereby accelerating the drug discovery process. scienceopen.com

| Computational Method | Application in PROTAC Research |

| Molecular Docking | Predicts the binding poses of the PROTAC within the target and E3 ligase binding pockets. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ternary complex, assessing its stability and conformational landscape. nih.govelifesciences.org |

| Free Energy Calculations | Estimates the binding free energies of the binary and ternary complexes to predict binding affinities. |

Molecular Docking and Dynamics Simulations of Degrader-Induced Complexes

Computational modeling is an indispensable tool for the rational design and analysis of PROTACs. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for effective protein degradation. chemrxiv.orgelifesciences.org

Molecular Docking is used to predict the preferred orientation of the PROTAC within the binding pockets of both the target protein and the E3 ligase, as well as the relative orientation of the two proteins. researchgate.net For degraders incorporating the D-acid-PEG4-Thalidomide-5-(PEG4-acid) scaffold, docking simulations would model the thalidomide (B1683933) portion within its binding site on CRBN and the warhead portion within its binding site on the POI. acs.org Algorithms then explore the conformational space of the PEG4 linkers to predict viable ternary complex structures. elifesciences.org Several protein-protein docking programs are utilized for this purpose, including HADDOCK, RosettaDock, and proprietary pipelines, which can help filter for productive complexes. acs.orgnih.gov

Molecular Dynamics (MD) Simulations build upon static docking poses to provide a dynamic view of the ternary complex over time. ethz.chscielo.org.za These simulations account for the flexibility of the proteins and the PROTAC linker, offering critical information on the stability of the complex, the cooperativity of binding, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain its structure. scielo.org.za For a degrader with flexible PEG4 linkers, MD simulations are essential to assess the linker's role in allowing the proteins to adopt a conformation suitable for ubiquitin transfer from the E2-conjugating enzyme to the target protein. elifesciences.org By analyzing the trajectory of the complex, researchers can evaluate conformational changes and predict whether the target protein's lysine (B10760008) residues are positioned favorably relative to the E2 enzyme's active site. nih.gov

| Methodology | Software/Protocol Example | Key Application for CRBN-Based Degraders | Typical Output/Insight |

|---|---|---|---|

| Protein-Protein Docking | RosettaDock, HADDOCK, PRosettaC acs.orgnih.gov | Predicting the three-dimensional structure of the POI-PROTAC-CRBN complex. | Ranked structural models (poses) of the ternary complex; identification of key interface residues. |

| Molecular Dynamics (MD) Simulation | AMBER, GROMACS, CHARMM scielo.org.za | Assessing the stability and conformational flexibility of the predicted ternary complex. | Complex stability over time (RMSD), linker dynamics, interaction energy calculations, solvent accessibility of lysine residues. |

| Integrated Modeling Pipelines | PROTAC-Model, PRosettaC nih.gov | Combining docking, linker sampling, and energy minimization for a comprehensive structural prediction. | High-confidence models that recapitulate experimental results and guide rational design of linker length and composition. |

Machine Learning and Artificial Intelligence in Degrader Design and Optimization

The vast chemical space and complex structure-activity relationships of PROTACs make their design a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful strategies to navigate this complexity and accelerate the design-build-test-learn cycle. rsc.orgrsc.org

The linker component, such as the dual PEG4-acid chains in the representative molecule, is a primary focus for ML-driven optimization. rsc.org The length, composition, and attachment points of the linker are critical for ternary complex formation and degradation efficiency. nih.gov ML models, particularly deep generative models, can be trained on existing PROTAC databases to learn the principles of effective linker design. cbirt.net

Key applications of ML/AI in this context include:

Linker Generation: Generative models like DeLinker, AIMLinker, and PROTAC-RL can design novel linkers de novo that connect a specified warhead and E3 ligase ligand (e.g., thalidomide) in a spatially optimal manner. rsc.orgacs.org These models can be conditioned to generate linkers with desirable physicochemical properties.

Activity Prediction: By analyzing large datasets of existing degraders, ML algorithms can build predictive models that estimate the degradation efficiency (e.g., DC50) of a novel PROTAC design. cbirt.net Graph neural networks (GNNs) are particularly well-suited for this task as they can capture the intricate topology and chemical features of the entire PROTAC molecule. cbirt.net

Ternary Complex Prediction: While still a developing area, AI approaches are being explored to predict the likelihood of forming a stable ternary complex, moving beyond purely physics-based simulations to pattern recognition from large structural datasets. elifesciences.org

| ML/AI Approach | Application | Description | Example Model/Concept |

|---|---|---|---|

| Generative Models | Linker Optimization & De Novo Design | Algorithms learn from existing molecular structures to generate new, optimized linkers or entire PROTAC molecules. | AIMLinker, PROTAC-RL rsc.orgacs.org |

| Graph Neural Networks (GNNs) | Activity Prediction | Models represent PROTACs as graphs to predict degradation potency by learning from structure-activity relationship data. | Gated Graph Neural Networks (GGNNs) cbirt.net |

| Reinforcement Learning (RL) | Design Exploration | An agent learns to design effective PROTACs by being "rewarded" for generating molecules with desired properties (e.g., high predicted stability, good degradation). | PROTAC-RL rsc.org |

Cellular and Biochemical Assays for Mechanistic Interrogation

While computational methods guide design, experimental assays are essential to validate the proposed mechanism of action for any new degrader. These biochemical and cellular techniques interrogate each step of the degradation process, from ubiquitination to interactome profiling, without focusing on ultimate cellular efficacy or toxicity.

In Vitro Ubiquitination Assays and Polyubiquitin (B1169507) Chain Analysis

The definitive biochemical proof of a PROTAC's function is its ability to induce the ubiquitination of its target protein in a reconstituted cell-free system. lifesensors.com This assay directly demonstrates that the degrader facilitates the transfer of ubiquitin from an E2 enzyme to the POI, mediated by the recruited E3 ligase (CRBN). nih.gov

A typical in vitro ubiquitination reaction contains purified components:

Ubiquitin-activating enzyme (E1)

A compatible ubiquitin-conjugating enzyme (E2)

The E3 ligase complex (e.g., CRL4-DDB1-CRBN)

The target protein of interest (POI)

The PROTAC degrader

Ubiquitin and ATP

The reaction is initiated by adding ATP, and the results are most commonly analyzed by Western blotting using an antibody against the POI. nih.gov Successful ubiquitination is visualized as a "ladder" or high-molecular-weight smear of the target protein, corresponding to the addition of multiple ubiquitin molecules. nih.gov

Polyubiquitin Chain Analysis further dissects this process. The type of ubiquitin linkage determines the downstream signal; K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation. nih.govembopress.org Mass spectrometry or linkage-specific antibodies can be used to confirm that the PROTAC induces the formation of K48-linked chains on the POI, validating that it is being marked for destruction by the proteasome. nih.gov Tandem Ubiquitin Binding Entities (TUBEs), which are engineered proteins with high affinity for polyubiquitin chains, can also be used to enrich and detect ubiquitinated substrates with high sensitivity. springernature.comlifesensors.com

| Component | Function | Control Condition |

|---|---|---|

| E1, E2, E3 (CRBN), Ubiquitin, ATP | Core ubiquitination machinery | Reaction without ATP (no activation) |

| Target Protein (POI) | Substrate for ubiquitination | Reaction without POI |

| PROTAC Degrader | Induces proximity between POI and CRBN | Reaction without PROTAC (no induced ubiquitination) |

| Analysis Method: Western Blot (anti-POI Ab). Expected Result: High molecular weight smear/ladder of the POI only in the complete reaction containing the PROTAC. |

Proximity-Dependent Biotinylation (e.g., BioID, ProtacID) for Interactome Profiling

To confirm that a degrader induces the formation of the ternary complex within a live cell, researchers employ proximity-dependent biotinylation techniques like BioID. springernature.comnih.gov This method provides direct evidence of the PROTAC-mediated interaction between the POI and the E3 ligase. nih.gov

The BioID method relies on fusing a promiscuous biotin (B1667282) ligase mutant, BirA, to either the POI or a component of the E3 ligase complex (e.g., CRBN). wordpress.comfrontiersin.org When the PROTAC is added to cells expressing this fusion protein, it brings the non-fused partner of the ternary complex into close proximity (typically within ~10 nm) of the BirA enzyme. frontiersin.org In the presence of exogenous biotin, BirA* will then covalently label lysine residues on the proximal protein. wordpress.com

The experimental workflow is as follows:

Generate cell lines stably expressing BirA-POI or BirA-CRBN.

Treat the cells with the PROTAC degrader (or a vehicle control).

Add biotin to the culture medium to initiate labeling.

Lyse the cells under harsh, denaturing conditions.

Purify all biotinylated proteins using streptavidin affinity beads.

Identify the captured proteins by mass spectrometry.

A successful experiment will show a significant enrichment of CRBN (or its associated proteins like DDB1) in the sample from BirA-POI expressing cells treated with the PROTAC, compared to the control. frontiersin.org Conversely, the POI would be enriched in cells expressing BirA-CRBN. This result provides strong evidence of PROTAC-induced proximity in a physiological context. nih.gov

Mass Spectrometry-Based Characterization (e.g., Tandem MS, Proteomics for Substrate Identification)

Mass spectrometry (MS) is a cornerstone technology for characterizing PROTACs, offering a global and unbiased view of their effects on the cellular proteome. nih.govproteomics.com

Global Proteomics for Substrate Identification: To assess the specificity of a degrader, quantitative proteomics is performed. sapient.bio Cells are treated with the PROTAC or a control, and the entire proteome is extracted, digested into peptides, and analyzed by tandem mass spectrometry (MS/MS). researchgate.net Techniques like Tandem Mass Tag (TMT) labeling allow for the multiplexed comparison of protein levels across multiple conditions in a single experiment. researchgate.net The primary goal is to confirm the significant and selective downregulation of the intended POI. This method is also critical for identifying any unintended "off-target" proteins that are also degraded, providing crucial information for optimizing degrader selectivity. sapient.bio

Ubiquitination Site Mapping: Tandem MS can pinpoint the exact lysine residues on the target protein that are modified with ubiquitin. Following in vitro or cellular ubiquitination, the POI is isolated and digested with trypsin. This digestion leaves a di-glycine (diGly) remnant on the ubiquitinated lysine, which creates a specific mass shift that can be identified by MS/MS. nih.gov Mapping these sites helps to understand the structural basis of ubiquitination and can reveal whether specific "hotspots" are required for efficient degradation. nih.gov

Native Mass Spectrometry: This specialized technique analyzes intact protein complexes under non-denaturing conditions. nih.gov Native MS can be used to directly observe the formation of the POI-PROTAC-E3 ligase ternary complex in vitro. It allows for the detection and relative quantification of binary complexes (POI-PROTAC, E3-PROTAC) and the fully assembled ternary complex in a single experiment, providing valuable data on binding stoichiometry and cooperativity. nih.gov

| MS Technique | Primary Goal | Sample Type | Key Information Provided |

|---|---|---|---|

| Global Proteomics (e.g., TMT-MS) | Assess degradation specificity and identify off-targets. | Lysates from PROTAC-treated cells | Relative quantification of thousands of proteins; confirms selective degradation of the POI. researchgate.net |

| Ubiquitin Remnant Profiling (diGly) | Map specific sites of ubiquitination on the POI. | Purified POI from in vitro or cellular ubiquitination assays | Identification of specific lysine residues modified by ubiquitin. nih.gov |

| Native Mass Spectrometry | Directly observe ternary complex formation. | Purified proteins and PROTAC mixed in vitro | Detection of binary and ternary complexes; assessment of complex stability and stoichiometry. nih.gov |

Advanced Research Directions and Theoretical Perspectives in Degrader Science

Expansion to Novel E3 Ubiquitin Ligases Beyond CRBN

The thalidomide (B1683933) component of the subject molecule specifically hijacks the CRBN E3 ligase. nih.govmdpi.com While CRBN and von Hippel-Lindau (VHL) have been the workhorses of TPD, the reliance on this limited set of E3 ligases presents significant challenges. uni-frankfurt.dersc.org These include potential resistance mechanisms, such as the genetic inactivation or downregulation of CRBN in cancer cells, and limitations on the range of proteins that can be effectively degraded. mdpi.comrsc.org Furthermore, the ubiquitous expression of CRBN and VHL can lead to systemic effects, whereas recruiting E3 ligases with tissue-specific expression could enable more precise, localized protein degradation. uni-frankfurt.de

To overcome these hurdles, the field is actively exploring the vast, largely untapped space of over 600 E3 ligases in the human genome. nih.govuni-frankfurt.de The goal is to expand the arsenal (B13267) of available E3 ligases to improve target and tissue selectivity, enhance the therapeutic window, and overcome resistance. icr.ac.uktandfonline.com Recent research has identified and begun to develop ligands for several novel E3 ligases, demonstrating the potential to broaden the scope of TPD. nih.govicr.ac.uk

| E3 Ubiquitin Ligase | Class | Status/Rationale for Exploration |

| Cereblon (CRBN) | Cullin-RING | Widely used; ligand (thalidomide) is a core part of the subject compound. Limitations include resistance and potential teratogenicity. rsc.orgoatext.com |

| von Hippel-Lindau (VHL) | Cullin-RING | The other most commonly used E3 ligase; provides an alternative to CRBN. nih.gov |

| cIAP1 | RING | Essential for many cancer cells, making resistance through inactivation less likely. rsc.org |

| MDM2 | RING | A well-known E3 ligase, though PROTACs recruiting it have faced challenges with physicochemical properties. nih.gov |

| DCAF15, DCAF16 | Cullin-RING | Novel ligases demonstrated to be active with PROTACs and molecular glues. icr.ac.uk |

| KEAP1, RNF4, HERC4 | Various | Part of an expanding group of novel E3s being explored to overcome the limitations of CRBN/VHL. icr.ac.uk |

| FBXO22 | F-Box | Identified via a CRISPR-activation screen as a novel E3 ligase amenable to TPD. technologypublisher.com |

This expansion is critical for the future of degrader science, moving beyond the capabilities offered by standard CRBN-recruiting building blocks.

Strategies for Modulating Ubiquitination Potential and Site Specificity

The ultimate success of a PROTAC is not just inducing proximity but ensuring efficient polyubiquitination of the target protein, marking it for proteasomal degradation. The efficiency of this process depends heavily on the geometry of the ternary complex (E3 ligase-PROTAC-POI), which dictates the accessibility of lysine (B10760008) residues on the target's surface to the E2 ubiquitin-conjugating enzyme. nih.gov The specific lysine residue(s) ubiquitinated and the architecture of the polyubiquitin (B1169507) chain (e.g., K48-linked chains for proteasomal degradation vs. K63-linked chains for signaling) can be influenced by the ternary complex's conformation. researchgate.neteur.nl

The components of a PROTAC, such as one built from D-acid-PEG4-Thalidomide-5-(PEG4-acid), play a crucial role in this process:

E3 Ligase Ligand : The choice of E3 ligase itself is a primary determinant. Different E3 ligases have distinct catalytic mechanisms and may favor different ubiquitin chain linkages. The thalidomide moiety locks the degrader into the CRBN system.

Linker : The linker's length, flexibility, and attachment points are critical for modulating the orientation of the POI relative to the E3 ligase. explorationpub.com The flexible PEG4 linker in the subject molecule allows for conformational sampling, but this lack of rigidity can be a double-edged sword, potentially allowing for both productive and non-productive orientations. Research has shown that modifying linker composition can directly impact degradation by altering the stability and conformation of the ternary complex. rsc.org Studies comparing different recruitment locations on a protein surface have demonstrated that proximity to lysine-rich regions can significantly enhance degradation, highlighting the importance of the spatial arrangement dictated by the PROTAC. rsc.org

Development of Next-Generation Linker Chemistries and Architectures

The PEG4 linker in D-acid-PEG4-Thalidomide-5-(PEG4-acid) is representative of the most common class of linkers used in PROTACs—flexible alkyl and PEG chains. nih.gov These linkers are popular due to their commercial availability and the ease with which their length can be modified. nih.gov However, the field is rapidly moving beyond these simple spacers to develop next-generation linkers with enhanced functionalities that offer superior control and improved drug-like properties.

The evolution of linker design is focused on modulating rigidity, solubility, and introducing "smart" capabilities. explorationpub.comresearchgate.net

| Linker Type | Key Features | Examples of Motifs | Rationale/Advantage |

| Flexible Linkers | High conformational freedom. | Alkyl chains, Polyethylene (B3416737) Glycol (PEG). | Easy to synthesize and vary length; allows for conformational sampling. nih.gov |

| Rigid Linkers | Constrained conformation. | Piperazine, Piperidine, Cycloalkanes, Triazoles, Phenyl rings. | Pre-organizes the PROTAC into a productive conformation, potentially improving ternary complex stability and pharmacokinetic properties. precisepeg.comtcichemicals.com |

| Photoswitchable Linkers | Reversible activity controlled by light. | Azobenzene units. | Allows for precise spatial and temporal control over protein degradation, minimizing systemic exposure and off-target effects. precisepeg.com |

| Photocleavable (Caged) Linkers | Irreversible activation by light. | Photolabile caging groups. | The active PROTAC is released only upon light irradiation, providing a powerful tool for research and potentially targeted therapy. nih.gov |

| Enzyme-Activated Linkers | Activated by specific cellular enzymes. | Substrates for tumor-associated enzymes (e.g., caspases). | Enhances tissue or tumor specificity by releasing the active degrader only in the desired microenvironment. precisepeg.com |

| Macrocyclic Linkers | Forms a large, constrained ring structure. | Bespoke PEG-based macrocycles. | Imposes a highly constrained conformation that can significantly enhance selectivity and efficiency of ternary complex formation. nih.gov |

These advanced linker technologies promise to overcome some of the key challenges in PROTAC development, such as poor pharmacokinetics and off-target effects, by providing a higher degree of control over the molecule's activity. precisepeg.com

Deeper Understanding of PROTAC-Induced Functional Dynamics of Target Proteins

Early models of PROTAC action focused on the static formation of a stable ternary complex. However, recent research has revealed that this is an incomplete picture. The formation of a stable complex is a necessary, but not sufficient, condition for potent protein degradation. nih.govelifesciences.org The functional dynamics of the entire E3-PROTAC-POI complex are a critical determinant of success. digitellinc.combiorxiv.orgbiorxiv.org

Using computational methods like atomistic molecular dynamics (MD) simulations, researchers have demonstrated that the PROTAC linker profoundly influences the residue-interaction networks within the complex. nih.govnih.gov These interactions govern the essential motions of the degradation machinery, which are vital for correctly positioning surface lysine residues of the target protein into the catalytic pocket of the E2 enzyme for ubiquitination. elifesciences.orgdigitellinc.com Even PROTACs with identical E3 ligands and POI warheads but different linkers can exhibit vastly different degradation efficiencies due to their distinct effects on protein dynamics. biorxiv.orgnih.gov

Biophysical techniques are essential for characterizing these dynamic interactions and the thermodynamics of ternary complex formation. nih.govspringernature.com

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are used to measure the kinetics (on- and off-rates) of binary and ternary complex formation. nih.govjove.com

Isothermal Titration Calorimetry (ITC) measures the thermodynamic parameters of binding, providing insight into the cooperativity of the ternary complex. nih.govjove.com

A deeper understanding of these PROTAC-induced dynamics is crucial for moving from empirical, trial-and-error design to a more rational, structure-based approach for developing highly potent and selective degraders. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight into Degrader Action

To fully understand the cellular impact of a degrader, it is necessary to look beyond the intended target protein. The integration of multi-omics data provides a systems-level view of a degrader's activity, revealing on-target and off-target effects, downstream pathway modulation, and potential resistance mechanisms. drugdiscoverytrends.com

Mass spectrometry-based quantitative proteomics is a powerful tool for defining the "degradome" of a specific PROTAC. uni-frankfurt.de By quantifying changes across thousands of proteins following treatment, this approach can confirm the degradation of the intended target while simultaneously identifying any unintended off-target proteins that are also degraded. This is crucial for assessing the selectivity of degraders built from components like D-acid-PEG4-Thalidomide-5-(PEG4-acid).

Furthermore, integrating different omics datasets can provide deeper mechanistic insights:

Proteomics and Transcriptomics : Combining these can reveal how the degradation of a target protein (e.g., a transcription factor) translates into changes in gene expression. It can also uncover feedback loops, such as the transcriptional upregulation of the target gene as the cell attempts to compensate for the protein's degradation.

Genomic Screening (e.g., CRISPR) : Genome-scale CRISPR screens can identify genes that, when knocked out, confer resistance to a degrader. nih.gov This can uncover essential components of the recruited E3 ligase complex or other proteins involved in the degradation pathway. For instance, such screens have confirmed that functional CRBN is essential for the activity of thalidomide-based degraders. rsc.orgnih.gov This approach has also been used in an activation-based format to discover novel E3 ligases amenable to TPD. technologypublisher.com

By leveraging multi-omics data, researchers can build comprehensive models of degrader action, leading to safer and more effective therapeutic strategies.

Q & A

Q. How do researchers ensure compliance with FAIR data principles when publishing studies involving D-acid-PEG4-Thalidomide-5-(PEG4-acid)?

- Methodological Answer :

- Metadata : Annotate synthesis protocols (e.g., reaction temperatures, solvent ratios) using standardized formats (e.g., ISA-Tab) .

- Reproducibility : Archive raw NMR/TEM data in public repositories (e.g., Zenodo) with DOI links .

- Peer Review : Disclose all QC criteria (e.g., HPLC traces, batch IDs) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.